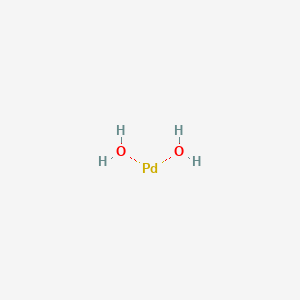

palladium;dihydrate

描述

Significance of Palladium in Contemporary Catalysis and Materials Science

Palladium holds a position of paramount importance in both catalysis and materials science. americanelements.comahievran.edu.tr In catalysis, palladium compounds are renowned for their ability to facilitate a diverse range of chemical transformations with high efficiency and selectivity. sigmaaldrich.comcatalysis.blog They are particularly crucial in the formation of carbon-carbon bonds through cross-coupling reactions like the Suzuki, Heck, and Stille reactions, which are fundamental in organic synthesis. catalysis.blogsmolecule.com Palladium catalysts also play a vital role in hydrogenation and oxidation reactions. catalysis.blogontosight.ai The versatility of palladium catalysis stems from the ability to fine-tune reaction conditions, such as temperature, solvents, and ligands, to achieve desired outcomes. sigmaaldrich.com

In the realm of materials science, palladium is a key component in the synthesis of advanced materials. ontosight.ai This includes the fabrication of palladium nanoparticles and alloys, which exhibit unique electronic and catalytic properties. ontosight.aiacs.org These materials find applications in various technologies, from electronic components to sensors. smolecule.comacs.org The use of palladium precursors is also essential in creating supported catalysts, where palladium is dispersed on materials like carbon or barium sulfate (B86663) to enhance its catalytic activity and stability. orgsyn.org

Overview of Palladium Dihydrate as a Versatile Precursor and Constituent in Palladium Chemistry

These compounds serve as starting materials for the synthesis of a wide range of other palladium compounds and materials. ontosight.aicymitquimica.com For instance, they are used to prepare palladium-based catalysts, including heterogeneous catalysts where palladium is supported on various materials. orgsyn.orgsigmaaldrich.com They are also employed in the synthesis of palladium nanoparticles, where the choice of the dihydrate precursor can influence the size and shape of the resulting nanoparticles. acs.orgmdpi.com The hydrated nature of these compounds can also play a role in the synthesis process, influencing the formation and stability of intermediate complexes. cymitquimica.com

Table 1: Common Palladium Dihydrate Precursors and Their Properties

| Compound Name | Chemical Formula | Molecular Weight (g/mol) | Appearance |

|---|---|---|---|

| Palladium(II) chloride dihydrate | PdCl₂·2H₂O | 213.35 | Reddish-brown crystalline solid |

| Palladium(II) nitrate (B79036) dihydrate | Pd(NO₃)₂·2H₂O | 266.46 | Yellow-brown deliquescent prisms |

| Palladium(II) sulfate dihydrate | PdSO₄·2H₂O | 240.52 | Brown to red crystalline powder |

Current Research Trajectories and Challenges in Palladium Dihydrate Systems

Current research involving palladium dihydrate systems is focused on several key areas. A major trajectory is the development of more efficient and sustainable catalytic processes. This includes designing novel palladium catalysts derived from dihydrate precursors that exhibit higher activity, selectivity, and stability. researchgate.netnih.gov Researchers are exploring the use of different ligands and supports to modulate the catalytic properties of palladium. sigmaaldrich.com There is also significant interest in the synthesis of well-defined palladium nanostructures with controlled size and shape, as these properties can dramatically influence their catalytic performance. mdpi.comnih.gov

Despite the extensive use of palladium dihydrates, several challenges remain. One of the primary concerns is the high cost of palladium, which drives research into developing catalysts with very low palladium loadings or efficient methods for recovering and recycling the metal. catalysis.blogacs.org Catalyst deactivation, where the catalyst loses its activity over time due to poisoning or particle agglomeration, is another significant challenge. nih.govcatalysis.blog Understanding the fundamental mechanisms of these deactivation processes is crucial for designing more robust catalysts. ethz.ch Furthermore, the speciation of palladium during a reaction can be complex, with multiple oxidation states and complexes potentially present, making it challenging to identify the true active catalytic species. ethz.chacs.org Addressing these challenges is essential for the continued advancement and application of palladium-based technologies.

属性

分子式 |

H4O2Pd |

|---|---|

分子量 |

142.45 g/mol |

IUPAC 名称 |

palladium;dihydrate |

InChI |

InChI=1S/2H2O.Pd/h2*1H2; |

InChI 键 |

GTNIFOACFLTSCQ-UHFFFAOYSA-N |

规范 SMILES |

O.O.[Pd] |

产品来源 |

United States |

Synthesis and Preparation Methodologies for Palladium Dihydrate and Derived Materials

Solution-Phase Synthetic Routes

Solution-phase synthesis offers a versatile platform for producing palladium materials with controlled properties. These methods are foundational in tailoring the size, shape, and catalytic activity of the resulting palladium structures.

Controlled Precipitation Techniques for Palladium Dihydrate

The synthesis of palladium dihydrate itself can be achieved through controlled precipitation. A common method involves dissolving palladium metal in aqua regia, a mixture of nitric acid and hydrochloric acid, to form hexachloropalladic acid (H₂PdCl₆). Subsequent neutralization and evaporation can lead to the precipitation of palladium(II) chloride. Dissolving this anhydrous form in water or reacting it with hydrochloric acid can yield the dihydrate, PdCl₂·2H₂O. sciencemadness.org Another approach involves the hydrolysis of palladium nitrate (B79036) solutions, where adjusting the pH can lead to the formation of colloidal palladium oxide (PdO) particles, which can then be treated to form the dihydrate. uu.nl

A specific method for functionalizing macroporous silicon with palladium nanoparticles involves a precipitation process where the silicon is immersed in a palladium dichloride (PdCl₂) solution and then annealed. At high temperatures, the PdCl₂ transforms into metallic palladium. nih.gov This technique highlights a non-redox pathway to deposit palladium, relying on the thermal decomposition of the precursor. nih.gov

Chemical Reduction Methods for Palladium Nanomaterials from Dihydrate Precursors

Palladium dihydrate is a common starting material for the synthesis of palladium nanoparticles (PdNPs) through chemical reduction. In this process, a reducing agent is introduced to a solution containing the palladium precursor, leading to the reduction of Pd(II) ions to zerovalent palladium (Pd(0)), which then nucleate and grow into nanoparticles.

Various reducing agents are employed, including sodium borohydride (B1222165), hydrazine (B178648), and alcohols like ethylene (B1197577) glycol. mdpi.comresearchgate.netacs.org The choice of reducing agent, along with other reaction parameters such as temperature, pH, and the presence of stabilizing agents, significantly influences the size and morphology of the resulting nanoparticles. frontiersin.org For instance, using a strong reducing agent like sodium borohydride often leads to the rapid formation of small nanoparticles. mdpi.com Stabilizing agents, such as polyvinylpyrrolidone (B124986) (PVP), are crucial to prevent the aggregation of the nanoparticles and to control their growth. frontiersin.org

Table 1: Influence of Reducing Agent on Palladium Nanoparticle Characteristics

| Reducing Agent | Precursor | Resulting Nanoparticle Size | Reference |

| Ethylene Glycol (EG) | PdCl₂ | 70-220 nm | acs.org |

| Hydrazine | Pd(NH₃)₄Cl₂ | 4-8 nm | researchgate.net |

| Sodium Borohydride | PdCl₂ | ~13-33 nm (with sodium alginate stabilizer) | frontiersin.org |

| Vitamin B1 | PdCl₂ | Varied (nanobelts, nanoplates, nanotrees) | rsc.org |

This table is interactive. Click on the headers to sort the data.

Electrochemical Deposition of Palladium Systems

Electrochemical deposition is a powerful technique for creating palladium nanostructures directly onto a conductive substrate. acs.org This method involves the reduction of palladium ions from an electrolyte solution at an electrode surface by applying an electrical potential or current. acs.orgcecri.res.in The morphology and size of the deposited palladium can be precisely controlled by manipulating parameters such as the applied potential, current density, deposition time, and the concentration of the palladium precursor in the electrolyte. acs.orgfrontiersin.org

For example, the electrodeposition of palladium from a PdCl₂ solution can yield nanoparticles with diameters ranging from 5 to 10 nm or even uniform nanorods, depending on the precursor concentration. acs.org The use of stabilizing agents, like PVP, in the electrolyte solution can inhibit the electrodeposition process, promoting the formation of well-defined nanoparticles. frontiersin.org Pulse deposition techniques, which separate the nucleation and growth steps, offer even greater control over the particle density and size. tum.de

Green Chemistry Approaches to Palladium Nanomaterial Synthesis

In response to growing environmental concerns, green chemistry principles are increasingly being applied to the synthesis of palladium nanomaterials. mdpi.comresearchgate.net These approaches prioritize the use of non-toxic reagents, environmentally benign solvents, and sustainable reaction conditions. mdpi.comingentaconnect.com

Bioreduction Utilizing Plant Extracts and Microbial Systems for Palladium Nanoparticle Formation

A prominent green synthesis route involves the use of biological entities, such as plant extracts and microorganisms, to reduce palladium ions and stabilize the resulting nanoparticles. mdpi.comnih.govrsc.org

Plant Extracts: Extracts from various parts of plants, including leaves, fruits, and roots, contain a rich mixture of phytochemicals like polyphenols, flavonoids, and alkaloids. frontiersin.orgnih.gov These compounds can act as both reducing and capping agents, offering a one-step, eco-friendly method for PdNP synthesis. mdpi.comnih.govd-nb.info For instance, leaf extracts from Chrysophyllum cainito (star apple) and Poplar have been successfully used to synthesize catalytically active PdNPs. nih.govd-nb.info The size and shape of these biogenic nanoparticles are influenced by factors such as the plant extract concentration, reaction temperature, and pH. frontiersin.org

Microbial Systems: Various microorganisms, including bacteria and fungi, have demonstrated the ability to reduce soluble Pd(II) to Pd(0) nanoparticles. nih.govrsc.org This bioreduction is often an enzymatic process. rsc.orgtandfonline.com For example, bacteria like Desulfovibrio desulfuricans and Shewanella oneidensis can utilize electron donors such as hydrogen or formate (B1220265) to reduce palladium ions, leading to the formation of nanoparticles on their cell surfaces. nih.govrsc.org This method not only provides a sustainable route for catalyst synthesis but also has potential applications in metal recovery from waste streams. nih.gov

Table 2: Examples of Green Synthesis of Palladium Nanoparticles

| Biological Source | Precursor | Average Nanoparticle Size | Application | Reference |

| Origanum vulgare L. (Oregano) Extract | PdCl₂ | 2.2 nm | Selective oxidation of alcohols | mdpi.com |

| Papaya Peel Extract | PdCl₂ | Not specified | C-C coupling reactions | acs.org |

| Poplar Leaf Extract | Na₂PdCl₄ | 4.2 nm | Suzuki coupling reaction | nih.gov |

| Citrobacter sp. | Pd(II) solution | Not specified | Anode electrocatalyst in microbial fuel cells | mdpi.com |

| Desulfovibrio desulfuricans | Pd(II) solution | 40-50 nm | Not specified | up.ac.za |

This table is interactive. Click on the headers to sort the data.

Environmentally Benign Solvents and Sustainable Reaction Conditions

A key aspect of green synthesis is the replacement of hazardous organic solvents with more environmentally friendly alternatives. Water is an ideal green solvent, and many bioreduction methods are performed in aqueous media. rsc.orgd-nb.info Mixtures of water and ethanol (B145695) are also commonly used. mdpi.com The use of such solvents minimizes the environmental impact of the synthesis process. mdpi.comacs.org

Physical Vapor Deposition and Nanofabrication Techniques

Physical Vapor Deposition (PVD) represents a class of vacuum deposition methods that utilize physical processes to produce thin films and coatings. These techniques are pivotal in nanofabrication, allowing for the creation of high-purity films with controlled thickness and morphology.

Magnetron sputtering is a widely utilized PVD technique for depositing high-quality palladium thin films. This process occurs in a vacuum chamber where a target of pure palladium is bombarded with energetic ions, typically from an inert gas plasma like argon. This bombardment ejects, or "sputters," palladium atoms, which then travel and condense onto a substrate, forming a thin film.

The key to magnetron sputtering is the use of a magnetic field to confine the plasma close to the target surface. This confinement enhances the ionization efficiency of the sputtering gas, leading to a higher deposition rate and allowing the process to operate at lower pressures. The properties of the resulting palladium film, such as its thickness, density, and crystallinity, are highly dependent on several operational parameters. These include the sputtering power, the pressure of the working gas, the temperature of the substrate, and the distance between the target and the substrate. For instance, increasing the sputtering power generally leads to a higher deposition rate, while adjusting the substrate temperature can influence the grain size and crystallographic orientation of the film.

Recent research has focused on optimizing these parameters to tailor the film properties for specific applications, such as in hydrogen sensing and membrane technology. The ability to create uniform and well-adhered palladium films makes magnetron sputtering an indispensable tool in the fabrication of advanced electronic and catalytic devices.

Table 1: Parameters Influencing Palladium Thin Film Properties in Magnetron Sputtering

| Parameter | Effect on Film Properties | Typical Range |

| Sputtering Power | Primarily affects the deposition rate and can influence film density. | 50 - 500 W |

| Working Gas Pressure | Influences the mean free path of sputtered atoms, affecting film morphology and stress. | 1 - 20 mTorr |

| Substrate Temperature | Affects the crystallinity, grain size, and adhesion of the film. | Room Temperature - 500°C |

| Target-Substrate Distance | Can impact the uniformity and deposition rate of the film. | 5 - 15 cm |

Pulsed Laser Ablation in Liquid (PLAL) has emerged as a powerful and "green" method for synthesizing palladium nanoparticles. In this technique, a high-power laser beam is focused onto a solid palladium target submerged in a liquid medium, which can be water or an organic solvent. The intense laser pulses ablate the target material, creating a plasma plume. The rapid cooling of this plasma by the surrounding liquid leads to the nucleation and growth of nanoparticles.

One of the significant advantages of PLAL is the absence of chemical reducing agents, which results in the formation of highly pure, ligand-free nanoparticle surfaces. The properties of the synthesized palladium nanoparticles, including their size, shape, and stability, can be finely tuned by adjusting the laser parameters (such as wavelength, fluence, and pulse duration) and the properties of the liquid environment (such as the type of solvent and the presence of stabilizing agents). For example, using different solvents can influence the nanoparticle size distribution due to variations in their physical properties like viscosity and thermal conductivity. This technique offers a versatile route to generating palladium nanoparticles for applications in catalysis and biomedical imaging.

Controlled Synthesis of Palladium-Based Nanostructures

The functionality of palladium at the nanoscale is intricately linked to its structure. Consequently, significant research efforts have been dedicated to the controlled synthesis of palladium-based nanostructures with well-defined morphologies and sizes.

The synthesis of palladium nanostructures with controlled morphology is typically achieved through wet-chemical methods. These methods involve the reduction of a palladium salt precursor, such as palladium(II) chloride or palladium(II) acetate (B1210297), in the presence of a stabilizing agent or a structure-directing agent.

Palladium Nanoparticles: The synthesis of spherical palladium nanoparticles often employs a reducing agent like sodium borohydride or ascorbic acid and a stabilizer like polyvinylpyrrolidone (PVP) or citrate. The stabilizer adsorbs onto the surface of the growing nanoparticles, preventing their aggregation and controlling their final size.

Palladium Nanowires: The formation of one-dimensional structures like nanowires can be achieved using a template-assisted method or a template-free approach. In the latter, anisotropic growth is promoted by using specific capping agents that preferentially bind to certain crystallographic faces of the palladium, directing growth along a single axis.

Palladium Nanodendrites: These complex, tree-like structures are of great interest due to their high surface area-to-volume ratio, which is beneficial for catalysis. Their synthesis can be accomplished through methods that manipulate the reaction kinetics, such as by controlling the reduction rate of the palladium precursor. A slower reduction rate often favors the dendritic growth mechanism.

Controlling the size of palladium nanoparticles is crucial as many of their catalytic and electronic properties are size-dependent. Several strategies have been developed to achieve precise size control:

Precursor and Reducing Agent Concentration: The relative concentrations of the palladium precursor and the reducing agent can be varied to control the nucleation and growth rates, thereby influencing the final particle size.

Temperature Control: The reaction temperature plays a significant role in the kinetics of nanoparticle formation. Higher temperatures generally lead to faster reaction rates and can result in larger nanoparticles.

Use of Capping Agents: The type and concentration of the capping agent are critical for controlling particle size. Stronger capping agents or higher concentrations can more effectively limit particle growth, leading to smaller nanoparticles.

Table 2: Comparison of Synthesis Methods for Size-Tuned Palladium Nanoparticles

| Synthesis Method | Key Control Parameters | Typical Size Range | Advantages |

| Chemical Reduction | Precursor/reductant ratio, temperature, capping agent | 2 - 100 nm | Scalable, versatile |

| Polyol Synthesis | Polyol type, temperature, precursor concentration | 3 - 20 nm | Good size control, narrow distribution |

| Microwave-Assisted Synthesis | Microwave power, irradiation time | 5 - 50 nm | Rapid synthesis, uniform heating |

For many practical applications, particularly in catalysis, palladium nanoparticles are dispersed on a high-surface-area support material. This approach enhances the stability of the nanoparticles, prevents their aggregation, and improves their catalytic efficiency. Common support materials include metal oxides, various forms of carbon, and polymer composites.

The preparation of supported palladium nanomaterials typically involves methods such as:

Impregnation: This method involves soaking the support material in a solution containing a palladium precursor, followed by drying and a reduction step to form palladium nanoparticles on the support surface.

Deposition-Precipitation: In this technique, the palladium precursor is precipitated onto the support material from a solution, often by changing the pH. This is followed by a reduction step.

In-situ Synthesis: Palladium nanoparticles can be synthesized directly in the presence of the support material, allowing for intimate contact between the nanoparticles and the support.

The choice of support material can significantly influence the catalytic activity and selectivity of the palladium nanoparticles due to metal-support interactions. For example, reducible metal oxides like titanium dioxide can exhibit strong metal-support interactions that can modulate the electronic properties of the palladium.

Synthesis of Palladium Dihydrate Coordination Complexes

The formation of coordination complexes from palladium(II) dihydrate precursors involves the reaction of the palladium salt with one or more ligands capable of donating electron pairs to the metal center. These reactions typically occur in a suitable solvent, where the ligands displace the water molecules or other weakly bound anions from the palladium coordination sphere to form a more stable complex. The resulting compounds can feature palladium in various geometries, with square planar being particularly common for Pd(II).

A specific example is the synthesis of trans-bis-(N-methylprolinato) palladium(II) dihydrate, a complex that crystallizes with two water molecules. mdpi.com This highlights how the dihydrate form can be integral to the final crystalline structure. The synthesis of such complexes is often achieved by reacting a palladium(II) source, like palladium(II) acetate, with the desired ligand—in this case, N-methylproline—in a solvent mixture such as acetone (B3395972) and water. mdpi.com

Ligand-Assisted Complex Formation with Palladium Dihydrate Precursors

The choice of ligand is paramount in directing the synthesis of palladium complexes. Ligands are molecules or ions that bind to the central palladium atom, and their electronic and steric properties fundamentally influence the reactivity, stability, and structure of the resulting complex. nih.govsolubilityofthings.com The synthesis can involve a wide variety of ligands, including those with nitrogen, oxygen, phosphorus, or carbon donor atoms.

Research has shown the successful synthesis of numerous palladium(II) complexes using various ligands starting from common Pd(II) precursors. For instance, Schiff base ligands, which are formed from the condensation of a primary amine and an aldehyde or ketone, readily form stable complexes with palladium(II) nitrate. ijarsct.co.in Similarly, N-heterocyclic carbenes (NHCs) have emerged as versatile ligands that form robust bonds with palladium, leading to highly stable and catalytically active complexes. researchgate.net The reaction of palladium(II) chloride with α-amino-oxime ligands derived from (R)-limonene yields chiral neutral complexes, demonstrating the utility of ligand design in creating specific molecular architectures. academie-sciences.fr

The table below summarizes the formation of various palladium complexes through ligand-assisted synthesis, illustrating the diversity of ligands and precursors employed.

| Ligand Type | Palladium Precursor | Solvent | Resulting Complex Type | Source |

|---|---|---|---|---|

| Bis(oxazoline) (BOX) | Pd(Me)Cl(cod) | CH₂Cl₂ | (BOX)Pd(Me)Cl | nih.gov |

| 4,5-Diazafluorene (B6599424) (DAF) | Pd(OAc)₂ | Not Specified | Monomeric and Dimeric Pd(II) Species | nih.gov |

| Schiff Base | Pd(NO₃)₂ | Ethanol | Bis(ligand)palladium(II) | ijarsct.co.in |

| α-Amino-oxime | PdCl₂(CH₃CN)₂ | Not Specified | PdCl₂(L) | academie-sciences.fr |

| L-proline | Palladium(II) Acetate | Acetone/Water | cis-bis(L-prolinato)palladium(II) | mdpi.com |

| Substituted Salicylaldehydes | Pd(CH₃COO)₂ | Not Specified | [Pd(X-salo)₂] | mdpi.com |

Influence of Reaction Parameters on Coordination Complex Structure and Stoichiometry

The structure and stoichiometry of palladium coordination complexes are not solely determined by the choice of ligand but are also highly sensitive to various reaction parameters. solubilityofthings.com Manipulating these conditions allows chemists to steer a reaction towards a desired product, influencing everything from the coordination number and geometry to the nuclearity (i.e., whether the complex is a monomer, dimer, or polymer).

Key reaction parameters include:

Temperature and Pressure: These can alter the equilibrium of complex formation and the dynamics of the reaction pathways. solubilityofthings.com For instance, hydrothermal synthesis methods use elevated temperatures (e.g., 180 °C) to facilitate the reduction of Pd(II) precursors and control the morphology of the resulting nanomaterials. acs.org

Solvent: The choice of solvent can influence the solubility of reactants and the stability of the final complex through solvation effects. solubilityofthings.com Syntheses are performed in a range of solvents, from dichloromethane (B109758) to aqueous mixtures, depending on the specific system. mdpi.comnih.gov

pH: The acidity or basicity of the reaction medium can affect the protonation state of a ligand, which in turn influences its coordination behavior. solubilityofthings.com Altering the pH is a known strategy for controlling the composition of bimetallic nanostructures derived from palladium precursors. frontiersin.org

Metal-to-Ligand Ratio: The stoichiometric ratio of the palladium precursor to the ligand is a critical factor. nih.gov Studies with 4,5-diazafluorene (DAF) and palladium acetate show that at low ligand concentrations, dimeric complexes with bridging acetate ligands are formed. nih.gov At higher ligand concentrations, the equilibrium shifts to favor the formation of monomeric species. nih.gov This demonstrates a clear method for controlling the nuclearity of the product.

Ligand Substituents: The electronic and steric properties of the ligand itself can be tuned. Substituents on the ligand backbone can directly impact the structure around the palladium atom. In complexes with bis(oxazoline) (BOX) ligands, substituents at the 5-position were found to directly affect the ligand's bite angle and the dihedral angles within the complex. nih.govacs.org

The following table details how specific reaction parameters can influence the final characteristics of palladium coordination complexes.

| Parameter | Variation | Observed Effect | Example System | Source |

|---|---|---|---|---|

| Ligand Substituents (Sterics) | Changing substituents at the 5-position of a BOX ligand. | Alters the BOX bite angle and dihedral angles of the complex. | (BOX)PdCl₂ complexes | nih.govacs.org |

| Metal:Ligand Ratio | Increasing the [DAF] to [Pd(OAc)₂] ratio. | Shifts equilibrium from dimeric to monomeric complexes. | DAF/Pd(OAc)₂ system | nih.gov |

| Ligand Bite Angle | Using bidentate phosphine (B1218219) ligands with different bite angles (e.g., DPPP vs. Xantphos). | Influences the stability and geometry of the square planar complex. | Palladium cross-coupling pre-catalysts | rsc.org |

| Precursor Concentration | Varying the concentration of PdCl₂ during electrodeposition. | Changes morphology from nanorods (higher conc.) to nanoparticles (lower conc.). | Electrodeposition of Pd | acs.org |

| Ligand Coordination Mode | DAF ligand can coordinate in κ¹, κ², or bridging modes. | Provides access to open coordination sites (κ¹) or enhances catalyst stability (κ²). | Palladium(II) carboxylate complexes with DAF | nih.gov |

Advanced Characterization Techniques for Palladium Dihydrate Systems

Spectroscopic Methods for Electronic and Vibrational Analysis

Spectroscopy is a cornerstone in the study of hydrated palladium compounds, offering non-destructive ways to probe their fundamental electronic and molecular properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to monitor electronic transitions within palladium species, often tracking the formation and transformation of nanoparticles or complexes synthesized from hydrated palladium precursors. The dissolution of palladium nitrate (B79036) in water, a process that forms hydrated palladium cations, can be followed by monitoring changes in the UV-visible absorption spectrum. mdpi.com The formation of highly dispersed palladium oxide from such solutions is indicated by the growth of an absorption band around 265 nm. mdpi.commpg.de

In the synthesis of palladium nanoparticles (PdNPs) from precursors like palladium(II) nitrate dihydrate, UV-Vis spectroscopy can confirm the reduction of Pd(II) ions to metallic palladium (Pd(0)). ahievran.edu.tr This transformation is often accompanied by the appearance of a characteristic surface plasmon resonance (SPR) peak. ahievran.edu.tr For example, the green synthesis of PdNPs using various plant extracts shows a distinct SPR peak in the range of 430–435 nm. ahievran.edu.tr Similarly, the reduction of palladium chloride can be tracked by the disappearance of the PdCl₂ band at 421 nm. biomedres.us Time-dependent density functional theory (TD-DFT) calculations can be used to predict the absorption wavelengths of palladium complexes, aiding in the interpretation of experimental spectra. nih.govnih.gov

| Wavelength (nm) | Assignment | System/Context | Reference |

|---|---|---|---|

| ~265 | Highly dispersed palladium oxide | Formation from aqueous palladium nitrate | mdpi.commpg.de |

| 405 | S₀ → S₁ absorption | DPAsphox ligand for Pd catalysis | nih.gov |

| 421 | PdCl₂ electronic transition | Disappearance indicates reduction to PdNPs | biomedres.us |

| 430-435 | Surface Plasmon Resonance (SPR) | Green-synthesized Palladium Nanoparticles (PdNPs) | ahievran.edu.tr |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a material, providing information on chemical bonding and molecular structure. rub.de In the context of hydrated palladium compounds, FT-IR can detect the vibrational modes of water molecules, ligands, and the palladium-oxygen bonds.

The interaction of palladium nanoparticles with stabilizing agents can be observed through shifts in the vibrational frequencies of the agent's functional groups. For instance, in palladium nanoparticles protected by N,N-dimethyl formamide (B127407) (DMF), the C=O stretching vibration shifts from 1674 cm⁻¹ to lower wavenumbers (1670-1672 cm⁻¹), indicating an interaction between the carbonyl group and the palladium surface. researchgate.net The analysis of palladium(II)-diketonate spectra reveals characteristic peaks for C=C and C=O stretching vibrations in the 1450-1700 cm⁻¹ region. researchgate.net In more complex systems, such as palladium exchanged molybdophosphoric acid, FT-IR confirms the structural integrity of the Keggin ion and the incorporation of palladium. researchgate.net For hydrated inorganic compounds, FT-IR is instrumental in characterizing the composition and form of hydration. sci-hub.se

| Wavenumber (cm⁻¹) | Assignment | System | Reference |

|---|---|---|---|

| 1670-1672 | ν(C=O) stretch (shifted) | DMF-protected Pd Nanoparticles | researchgate.net |

| 1450-1700 | ν(C=C) and ν(C=O) stretches | Palladium(II)-diketonates | researchgate.net |

| 1400 | C-N vibration (shifted) | DMF-protected Pd Nanoparticles | researchgate.net |

| 1345-1320 | N-H stretching modes | Orotic acid ligand for In(III) complex | oatext.com |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR, probing molecular vibrations based on changes in polarizability. optica.org It is particularly effective for studying metal-ligand and metal-oxide vibrations. In studies of palladium hydrides, Raman spectroscopy has been used to observe optical phonons, with peaks detected at 56 meV. lenr-canr.org A peak corresponding to palladium oxide (PdO) has also been noted at 80 meV in these systems. lenr-canr.org

For hydrated palladium oxide species, Raman spectroscopy can identify specific vibrational modes associated with hydroxide (B78521) groups. Research on palladium nanoparticles supported on titania has identified a Raman band at 638 cm⁻¹, which is attributed to a combination of a TiO₂ mode and the torsion of the PdO-H bond, with the latter occurring at 637 cm⁻¹. researchgate.net This finding is crucial for confirming the presence of hydrated or hydroxylated palladium species on a surface. The comparison of Raman spectra of palladium-containing materials in crystalline and gas phases allows for the separation of intramolecular vibrations from those of the crystal lattice. researchgate.net

| Raman Shift (Energy/Wavenumber) | Assignment | System | Reference |

|---|---|---|---|

| 56 meV | Optical phonon | Palladium Hydride (PdHₓ) | lenr-canr.org |

| 80 meV | PdO vibration | Observed in PdHₓ samples | lenr-canr.org |

| 593 cm⁻¹ | Molecular vibration | Oxazine 170 dye at interface | acs.org |

| 637 cm⁻¹ | Torsion of PdO-H bond | Pd-containing materials on TiO₂ | researchgate.net |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation State Determination

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique essential for determining the elemental composition and, crucially, the chemical and oxidation states of elements within the top few atomic layers of a material. bris.ac.uk For palladium dihydrate and related hydrous oxides, XPS is invaluable for distinguishing between different oxidation states (e.g., Pd(0), Pd(II), Pd(IV)) and identifying surface hydroxylation.

Near-ambient pressure XPS (NAP-XPS) studies of hydrous palladium oxide, also known as palladium hydroxide (Pd(OH)₂), reveal distinct spectral features compared to anhydrous palladium oxide. iaea.org In the presence of water vapor, significant shifts in the Pd 3d core levels are observed. researchgate.net The highest binding energy for the Pd 3d contribution in these hydrous systems has been reported at 338.5 eV. researchgate.net In studies of palladium oxide nanoparticles, the Pd 3d₅/₂ peak is often deconvoluted into multiple components. One study reported a predominant peak at 337.4 eV, attributed to PdO. mdpi.com Other research has identified components for metallic Pd(0) (typically around 335.4 eV) and Pd²⁺ (around 337.3-337.5 eV) on the surface of palladium catalysts. researchgate.netdlsu.edu.ph The presence of Pd²⁺ can be attributed to the formation of Pd-O bonds or incomplete reduction of a palladium precursor. dlsu.edu.ph

| Binding Energy (eV) | Core Level | Assigned Species | System | Reference |

|---|---|---|---|---|

| 335.4 | Pd 3d₅/₂ | Pd(0) | Pd Nanoparticles | researchgate.netdlsu.edu.ph |

| 337.3 - 337.5 | Pd 3d₅/₂ | Pd(II) (e.g., PdO) | Pd Nanoparticles/Catalysts | mdpi.comresearchgate.netdlsu.edu.ph |

| 338.5 | Pd 3d | Highly hydroxylated Pd oxide | Hydrous Palladium Oxide | researchgate.net |

| 339.0 | Pd 3d₅/₂ | Minority species on PdO NPs | Palladium Oxide Nanoparticles | mdpi.com |

Structural Elucidation via Diffraction and Microscopy

While spectroscopy probes electronic and vibrational properties, diffraction techniques are essential for determining the long-range atomic order and crystalline structure of materials derived from palladium dihydrate.

X-ray Diffraction (XRD) for Crystalline Phase Identification and Particle Size Analysis

X-ray Diffraction (XRD) is a primary technique for identifying the crystalline phases present in a sample by analyzing the diffraction pattern produced when X-rays interact with the material's atomic lattice. uni-saarland.de For materials synthesized from hydrated palladium precursors, XRD is used to confirm the formation of the desired crystalline phase, such as metallic palladium or palladium oxide.

Palladium nanoparticles synthesized via the reduction of palladium salts frequently exhibit a face-centered cubic (fcc) crystal structure. biomedres.usresearchgate.net The XRD patterns for these materials show characteristic diffraction peaks corresponding to specific crystal planes. biomedres.us For example, reflections at 2θ angles of approximately 40.1°, 46.7°, 68.1°, and 82.1° are indexed to the (111), (200), (220), and (311) planes of fcc palladium, respectively. biomedres.usresearchgate.netnih.gov The breadth of the diffraction peaks is inversely related to the size of the crystalline domains. This relationship is formalized in the Debye-Scherrer equation, which is commonly used to estimate the average particle size of the nanocrystals. biomedres.usnih.goviyte.edu.tr Studies have used this method to calculate palladium nanoparticle sizes, finding results that often correlate well with microscopy observations. biomedres.us In the case of palladium oxide (PdO) nanoparticle synthesis, XRD patterns are compared with standard diffraction files to confirm the phase identity. mdpi.comresearchgate.net

| 2θ (degrees) | (hkl) Crystal Plane | Reference |

|---|---|---|

| ~40.1 | (111) | biomedres.usresearchgate.netnih.gov |

| ~46.7 | (200) | biomedres.usresearchgate.net |

| ~68.1 | (220) | biomedres.usresearchgate.net |

| ~82.1 | (311) | biomedres.usresearchgate.net |

| ~87.0 | (222) | biomedres.us |

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Morphology and Lattice Structure

Transmission Electron Microscopy (TEM) and its high-resolution counterpart (HRTEM) are indispensable tools for directly visualizing the morphology and crystal structure of palladium-containing nanomaterials. asianpubs.orgnju.edu.cn

Morphology and Size Distribution: TEM imaging reveals the shape and size distribution of palladium nanoparticles. For instance, studies have shown the formation of spherical palladium nanoparticles with average diameters in the range of 2 to 20 nm. mdpi.com The morphology can be controlled by synthesis conditions, leading to various shapes such as spherical nanoparticles, multitwinned particles, and spongelike spherical particles. nju.edu.cn TEM micrographs can clearly show whether nanoparticles are monodispersed or agglomerated. researchgate.netresearchgate.net

Lattice Structure and Crystallinity: HRTEM provides direct imaging of the atomic lattice, allowing for the determination of crystal structure and the identification of crystalline defects. rsc.org The lattice spacing measured from HRTEM images can be indexed to specific crystallographic planes of the face-centered cubic (fcc) structure of palladium. nju.edu.cn For example, a lattice spacing of 0.223 nm corresponds to the (111) planes of palladium. rsc.org HRTEM can also reveal the presence of lattice defects and twin boundaries, which can significantly influence the material's catalytic properties. rsc.org Fast Fourier Transform (FFT) patterns derived from HRTEM images provide further confirmation of the crystal structure and orientation. rsc.orgresearchgate.net

Interactive Table: TEM/HRTEM Data for Palladium Nanostructures

| Parameter | Observation | Reference |

|---|---|---|

| Morphology | Spherical, multitwinned, spongelike | nju.edu.cn |

| Average Size | 2-20 nm | mdpi.com |

| Crystal Structure | Face-Centered Cubic (fcc) | nju.edu.cnresearchgate.net |

| Lattice Spacing (111) | 0.223 nm | rsc.org |

| Defects | Lattice defects, twin boundaries | rsc.org |

Scanning Transmission Electron Microscopy (STEM) with Energy-Dispersive X-ray (EDX) Spectroscopy for Elemental Mapping

Scanning Transmission Electron Microscopy (STEM) combined with Energy-Dispersive X-ray (EDX) spectroscopy is a powerful technique for high-resolution imaging and elemental analysis. wikipedia.orgnih.gov This combination allows for the creation of elemental maps, visualizing the spatial distribution of different elements within a nanoparticle. bruker.com

In the context of palladium dihydrate systems, STEM-EDX is used to confirm the presence and distribution of palladium, oxygen, and any other constituent elements. researchgate.netnih.gov The technique works by scanning a focused electron beam across the sample and detecting the characteristic X-rays emitted from the atoms in the specimen. bruker.comwikipedia.org This provides qualitative and quantitative information about the elemental composition. For example, in supported palladium catalysts, STEM-EDX can map the distribution of palladium nanoparticles on the support material, ensuring a homogeneous dispersion. researchgate.net The resulting EDX spectrum will show distinct peaks corresponding to the elements present, such as palladium, carbon, and oxygen in a Pd/C catalyst. mdpi.comresearchgate.net

Single-Crystal X-ray Diffraction for Molecular and Supramolecular Structures of Palladium Dihydrate Complexes

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique is crucial for elucidating the molecular and supramolecular structures of palladium dihydrate complexes. mdpi.compublish.csiro.au

Interactive Table: Crystallographic Data for a Representative Palladium Complex

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | researchgate.net |

| Space Group | P-1 | mdpi.comresearchgate.net |

| a (Å) | 4.6493(4) | researchgate.net |

| b (Å) | 5.222(4) | researchgate.net |

| c (Å) | 18.040(2) | researchgate.net |

| α (°) | 77.41(6) | researchgate.net |

| β (°) | 94.72(7) | researchgate.net |

| γ (°) | 101.45(7) | researchgate.net |

Thermal and Surface Characterization

Thermogravimetric Analysis (TGA) for Thermal Stability and Hydration State

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. egyankosh.ac.ineltra.com It is a fundamental tool for assessing the thermal stability of palladium dihydrate and quantifying its water content. longdom.org

A typical TGA curve for a hydrated palladium compound will show distinct mass loss steps corresponding to the removal of water molecules and subsequent decomposition of the compound. irapa.org The temperature at which these mass losses occur provides information about the thermal stability of the material. researchgate.net For palladium dihydrate, an initial weight loss at lower temperatures (typically below 200°C) corresponds to the dehydration process, where the two water molecules are lost. The percentage of mass lost during this step can be used to confirm the "dihydrate" stoichiometry. Subsequent mass loss at higher temperatures indicates the decomposition of the anhydrous palladium compound. irapa.org

Gas Adsorption-Desorption (BET Method) for Surface Area and Porosity Analysis

The Brunauer-Emmett-Teller (BET) method, which relies on the physical adsorption and desorption of a gas (typically nitrogen) at a constant temperature, is the standard technique for determining the specific surface area and porosity of solid materials. numberanalytics.comnorlab.comc2cat.eu

For palladium-based materials, particularly catalysts, the surface area is a critical parameter that influences their activity and efficiency. c2cat.euuniversallab.org The BET analysis involves measuring the amount of gas adsorbed onto the material's surface at various relative pressures. universallab.org The resulting adsorption isotherm is then analyzed using the BET equation to calculate the specific surface area, expressed in square meters per gram (m²/g). norlab.comsolids-solutions.com The shape of the isotherm and any associated hysteresis loop can also provide qualitative information about the pore size distribution (micropores, mesopores, or macropores) within the material. numberanalytics.comuniversallab.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique for probing the structure and dynamics of molecules in solution. kth.sealfa-chemistry.com While palladium(II) is a diamagnetic d⁸ metal and thus suitable for NMR studies, the technique is applied to palladium complexes in solution to understand their behavior, which can be extrapolated to understand the nature of palladium dihydrate in solution.

By analyzing the chemical shifts, coupling constants, and relaxation times of various nuclei (e.g., ¹H, ¹³C, ¹⁵N), detailed information about the coordination environment around the palladium center can be obtained. nih.govresearchgate.net NMR can confirm the binding of ligands to the palladium ion and provide insights into the geometry of the complex in solution. researchgate.net Furthermore, dynamic NMR experiments can be used to study ligand exchange processes and other dynamic equilibria occurring in solution. kth.se Studies have shown that for some palladium complexes, the structural arrangement observed in the solid state is preserved when the compound is dissolved. nih.gov

Electrochemical Characterization Techniques

Electrochemical methods are essential for probing the redox activity of palladium species and evaluating their performance as electrocatalysts. These techniques provide fundamental information on electron transfer processes and the catalytic activity of materials in various chemical environments.

Cyclic voltammetry (CV) is a powerful and widely used electroanalytical technique to investigate the redox behavior of metal complexes. bendola.com For palladium systems, CV provides a detailed picture of the electrochemical reactions corresponding to the various oxidation states of palladium. researchgate.net

A typical cyclic voltammogram of a palladium(II) species in an acidic medium shows a series of reduction and oxidation peaks. researchgate.net On the negative-going (forward) scan, a peak corresponding to the reduction of Pd(II) to metallic palladium, Pd(0), is observed. researchgate.net Further scanning to more negative potentials can lead to the absorption of hydrogen into the palladium lattice. researchgate.net On the positive-going (reverse) scan, oxidation waves corresponding to the desorption of hydrogen from palladium are seen, followed by a significant anodic peak for the oxidation of Pd(0) back to a Pd(II) species (e.g., palladium oxide). researchgate.netcsic.es The potentials of these peaks are dependent on the solvent, electrolyte, and the specific palladium complex under investigation. bendola.comresearchgate.net This technique has been used to confirm the redox-active nature of palladium complexes and study their interaction with molecules like DNA. bendola.comrsc.org

Table 4: Key Redox Events in the Cyclic Voltammogram of Palladium(II) Species researchgate.net

| Process | Scan Direction | Description | Approximate Potential (V vs. Ag/AgCl in 3M HNO₃) |

|---|---|---|---|

| Pd(II) → Pd(0) | Forward (Negative) | Reduction of palladium ions to metallic palladium. | ~0.3 |

| H⁺ → H(absorbed) | Forward (Negative) | Hydrogen absorption into the Pd lattice. | ~ -0.15 |

| H(desorbed) → H⁺ | Reverse (Positive) | Desorption of hydrogen from palladium. | ~0.08 |

| Pd(0) → Pd(II) | Reverse (Positive) | Oxidation of metallic palladium to palladium oxide. | ~0.71 |

Palladium-based materials, often synthesized from precursors like palladium oxide hydrate (B1144303), are renowned for their electrocatalytic activity, particularly for the oxidation of small organic molecules in fuel cells. sci-hub.se Techniques such as cyclic voltammetry and chronoamperometry are employed to evaluate this activity. rsc.orgmdpi.com

The electrocatalytic activity is typically assessed by recording CVs in an electrolyte solution (e.g., 0.5 M H₂SO₄ or 1.0 M NaOH) with and without the fuel (e.g., 0.5 M formic acid or 1.0 M ethanol). rsc.orgmdpi.com An effective catalyst will show a significant increase in the anodic current density in the presence of the fuel, indicating its oxidation. Key metrics include the peak current density (mass activity), which reflects the catalyst's intrinsic activity, and the onset potential for the oxidation reaction. rsc.orgmdpi.com

Chronoamperometry, where the current is measured over time at a constant potential, is used to assess the catalyst's stability. sci-hub.sersc.org A slow decay in current over time indicates good stability and resistance to poisoning by reaction intermediates. rsc.org For example, a Pd/C catalyst tested for formic acid oxidation retained only 4.5% of its initial activity after 3000 seconds, highlighting the challenge of catalyst deactivation. sci-hub.se In contrast, morphology-engineered palladium nanostructures have shown significantly higher current densities and improved stability for the same reaction. rsc.org

Table 5: Electrocatalytic Performance of Various Palladium-Based Catalysts

| Catalyst | Reaction | Medium | Peak Mass Activity (mA mgPd⁻¹) | Stability Metric | Reference |

|---|---|---|---|---|---|

| Pd₁D Nanostructure | Formic Acid Oxidation | 0.5 M H₂SO₄ | 720 | 8.4% activity retained after 3600s | rsc.org |

| Pd₀D Nanostructure | Formic Acid Oxidation | 0.5 M H₂SO₄ | 263 | - | rsc.org |

| Pd@RGO (with H₂) | Ethanol (B145695) Oxidation | 1.0 M NaOH | 376.71 | Maintained 90% activity after 100 CV cycles | mdpi.com |

| Pd/C-homo | Formic Acid Oxidation | 0.5 M H₂SO₄ | ~620 (initial) | 4.5% activity retained after 3000s | sci-hub.se |

| 10-12 wt% Pd/PPY | Oxygen Reduction | 0.5 M H₂SO₄ | - | Primarily 4-electron reduction pathway | researchgate.net |

Theoretical and Computational Chemistry of Palladium Dihydrate and Its Reactivity

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone in computational chemistry for accurately predicting the properties of transition metal complexes, including those of palladium in aqueous solutions. researchgate.netmdpi.com

DFT calculations are instrumental in determining the stable geometries of hydrated palladium complexes. For the palladium(II) ion in water, ab initio molecular dynamics and DFT calculations consistently predict a well-defined square-planar coordination of four water molecules in the first solvation shell. researchgate.netrsc.org This [Pd(H2O)4]2+ complex exhibits Pd-O bond distances estimated to be between 2.00 and 2.05 Å. rsc.org

Beyond the primary hydration shell, a second shell containing approximately 10 water molecules is typically found in the equatorial region. researchgate.net Computational models also indicate the presence of more loosely bound water molecules in the axial positions, with Pd–O axial distances ranging from 2.5 to 3.0 Å. rsc.org The electronic structure of the Pd2+ cation, with its d8 configuration, favors this square-planar geometry, a feature well-explained by ligand field theory. researchgate.netwikipedia.org

Systematic computational studies have been performed on the hydration of various square-planar palladium complexes. These studies, often using methods like Møller-Plesset perturbation theory (MP2) and DFT, analyze the energetics of water addition. For instance, calculations on complexes like cis- and trans-PdCl2(NH3)2 reveal the thermodynamic properties of their hydration, showing a surprising similarity in the energetics of hydration when compared to their platinum analogues. cuni.czacs.org This suggests that the significant differences in the reactivity and biological activity between palladium and platinum complexes are likely governed by kinetics rather than thermodynamics. cuni.czacs.org

Table 1: Selected Calculated Geometrical Parameters for Hydrated Palladium Complexes

| Complex | Computational Method | Pd-O Bond Distance (Å) | Coordination Geometry |

|---|---|---|---|

| [Pd(H2O)4]2+ (equatorial) | MD/DFT | 2.00-2.05 | Square-planar |

| [Pd(H2O)4]2+ (axial) | MD/DFT | 2.5-3.0 | Distorted Octahedral |

| Doubly hydrated Pd(NH3)2(OH)2 | MP2/6-31G* | ~2.01-2.12 | Square-planar |

Computational methods, particularly Time-Dependent DFT (TD-DFT), are employed to predict and interpret the electronic (UV-Vis) and vibrational (IR, Raman) spectra of palladium complexes. biointerfaceresearch.comucl.ac.uk For hydrated palladium chloro complexes, TD-DFT calculations help assign the observed absorption bands to specific electronic transitions, such as ligand-to-metal charge transfer (LMCT) from chlorine p-orbitals to palladium d-orbitals. ucl.ac.uk For instance, the broad absorption band observed around 425 nm in solutions containing palladium(II) and chloride ions can be understood as a combination of contributions from different chloro-aqua species like [PdCl3(H2O)]- and [PdCl4]2-. ucl.ac.uk

Vibrational frequencies calculated using DFT can be correlated with experimental IR and Raman spectra to identify characteristic bond vibrations. biointerfaceresearch.com For example, in complexes containing both water and other ligands, DFT can predict the frequencies for Pd-O and other metal-ligand stretching modes, aiding in the structural characterization of the species present in solution. biointerfaceresearch.com

Table 2: Computationally Predicted Spectroscopic Data for Palladium Complexes

| Complex Type | Spectroscopy | Predicted Feature | Assignment |

|---|---|---|---|

| Palladium(II) Chloro Aqua Complexes | UV-Vis | ~310-425 nm | Ligand-to-Metal Charge Transfer (Cl to Pd) |

| [Pd(hzpy)(ma)] | IR | ~528 cm-1 | Pd-O stretch |

| [Pd(hzpy)(ma)] | IR | ~435 cm-1 | Pd-N stretch |

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to map out the reaction pathways of palladium-catalyzed reactions, including the crucial initial steps involving hydrated palladium species.

Many palladium-catalyzed cross-coupling reactions begin with a Pd(II) precursor, which is reduced in situ to the active Pd(0) species. mdpi.com However, hydrated Pd(II) species can themselves be catalytically active or act as immediate precursors. DFT calculations are used to model the entire catalytic cycle, starting from the activation of the palladium source. nih.gov For example, in C-H activation reactions, a Pd(II) complex, potentially coordinated by water or hydroxide (B78521) ligands, can undergo a concerted metalation-deprotonation (CMD) step. nih.gov Computational models of these cycles elucidate the role of each component, including the solvent and ligands, in facilitating key steps like oxidative addition and reductive elimination. nih.govwhiterose.ac.ukmdpi.com Studies have also modeled the formation of "cocktail"-type catalytic systems, where soluble molecular palladium species are in equilibrium with palladium nanoparticles, a process significantly influenced by the aqueous medium. acs.org

Ligand Field Theory and Molecular Orbital Analysis

Ligand Field Theory (LFT), an extension of molecular orbital theory for transition metal complexes, provides a qualitative framework for understanding the electronic structure and properties of hydrated palladium(II). wikipedia.orglibretexts.org As a d8 metal ion, Pd(II) in a square-planar ligand field has its d-orbitals split into distinct energy levels. The four pairs of electrons occupy the lower energy d-orbitals (dxz, dyz, dxy, and dz2), leaving the high-energy dx2-y2 orbital empty. libretexts.org This electronic configuration explains the stability of the square-planar geometry for [Pd(H2O)4]2+ and other four-coordinate Pd(II) complexes. researchgate.netrsc.org

Molecular Orbital (MO) analysis, often performed as part of DFT calculations, gives a more detailed, quantitative picture of the bonding. samipubco.comhbni.ac.in It reveals the nature of the interactions between the palladium d-orbitals and the orbitals of the water ligands. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are of particular interest. In [Pd(H2O)4]2+, the HOMO is typically composed of metal d-orbitals with some ligand character, while the LUMO is the predominantly metal-based, anti-bonding dx2-y2 orbital. The energy gap between the HOMO and LUMO is a key indicator of the complex's reactivity and influences its electronic spectrum. samipubco.comnih.gov MO analysis helps to rationalize the electrophilic nature of the Pd(II) center and its susceptibility to nucleophilic attack, which is the basis for ligand exchange reactions and many catalytic processes. nih.govajol.info

Understanding Bonding Interactions within Palladium Dihydrate Complexes

Computational chemistry, particularly using Density Functional Theory (DFT), has become a powerful tool for elucidating the nuanced bonding within palladium aqua complexes. rsc.orgresearchgate.net The interaction between the palladium(II) center and the two water ligands in a theoretical [Pd(H₂O)₂]²⁺ complex is primarily governed by ligand-to-metal charge transfer.

The Pd-O bond is characterized as a largely ionic or closed-shell interaction. osti.gov This is supported by theoretical calculations which show a significant distortion of the outer core shell electrons of the palladium atom upon bonding. osti.gov Ab initio studies comparing palladium and platinum aqua complexes reveal that Pd-N bonds are generally shorter than Pd-O bonds, a fact attributed to the "softer" nature of nitrogen ligands compared to "hard" oxygen ligands in the context of Hard and Soft Acids and Bases (HSAB) theory. cuni.cz

In a typical square-planar geometry for Pd(II), a hypothetical trans-[Pd(A)₂(H₂O)₂]²⁺ complex (where A is another ligand like ammonia) would exhibit specific electronic and structural characteristics. Computational models provide precise data on bond lengths and angles, which are crucial for understanding the complex's stability. cuni.cz For instance, the Pd-O bond length is influenced by the nature of the other ligands present in the complex due to inductive effects that shift electron density and weaken or strengthen trans bonds. cuni.cz

| Parameter | Calculated Value | Method/Reference |

| Pd-O Bond Length | ~2.12 Å (for formic acid ligand) | Hartree-Fock cuni.cz |

| Pd-N Bond Length | ~2.11 Å (trans to OH group) | Ab Initio cuni.cz |

| Pd-Cl Bond Length | up to 2.42 Å (in chloro-aqua complexes) | Ab Initio cuni.cz |

| Coordination Geometry | Distorted Square-Planar | DFT/B3LYP researchgate.netlew.ro |

This table presents representative calculated values for bonding parameters in various palladium(II) aqua and related complexes to illustrate typical bond lengths and geometries.

Correlation of Electronic Structure with Reactivity

The electronic structure of a palladium aqua complex is intrinsically linked to its reactivity, particularly concerning ligand substitution or exchange reactions, which are fundamental to its catalytic and biological activity. researchgate.netdiva-portal.org The reactivity of Pd(II) complexes is known to be approximately 10⁴–10⁵ times faster than their platinum(II) analogues, a difference rooted in their electronic configurations. rsc.orgmdpi.com

Frontier Molecular Orbital (FMO) analysis, a common computational approach, is used to characterize the ground-state electronic structures. mdpi.com The energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key determinants of reactivity. rsc.orgresearchgate.net For palladium aqua complexes, the LUMO is typically centered on the metal, making it susceptible to nucleophilic attack, which initiates ligand exchange. The HOMO-LUMO energy gap (ΔE) is a critical parameter; a smaller gap generally implies higher reactivity. rsc.org

| Complex Type | HOMO-LUMO Gap (ΔE) | Implication | Reference |

| Pd(II) Pincer Complex | Low | More reactive towards biomolecules | rsc.org |

| [PdL1Cl2] | 2.6210 eV | Suggests charge transfer within the complex | researchgate.net |

This table provides examples of calculated HOMO-LUMO energy gaps for different types of palladium complexes, illustrating the link between electronic structure and potential reactivity.

The acidity of the coordinated water molecules, represented by their pKa values, is also directly correlated with the electronic structure and subsequent reactivity. rsc.org An electron-rich palladium center disfavors the deprotonation of the aqua ligand, leading to higher pKa values and potentially lower reactivity in hydrolysis-dependent reactions. rsc.org

Computational studies have modeled the hydrolysis mechanisms for various palladium complexes, a key step before they can interact with biological targets like DNA. mdpi.com These models calculate the activation energies for the stepwise replacement of ligands by water molecules. The results often indicate that complexes can reach their biological targets in a monohydrated form, highlighting the importance of understanding the reactivity of aqua-ligated species. mdpi.com The mechanism of these substitution reactions is generally associative, where the incoming nucleophile (e.g., a water molecule or another ligand) attacks the square-planar complex to form a five-coordinate transition state. researchgate.net

Coordination Chemistry of Palladium Dihydrate

Ligand Design Principles for Palladium(II) Complexes

The reactivity, selectivity, and stability of palladium(II) complexes are intricately linked to the nature of the ligands coordinated to the metal center. nih.gov The rational design of these ligands is paramount for tailoring the complex's properties for specific applications, particularly in catalysis. acs.org Key considerations in ligand design include the number of binding sites (denticity), the formation of stable ring structures (chelation), and the electronic and steric profiles of the ancillary, or non-reacting, ligands. nih.govacs.org

The number of donor atoms a single ligand uses to bind to a central metal ion is known as its denticity. libretexts.org Ligands can be monodentate (one donor atom), bidentate (two donor atoms), or polydentate (multiple donor atoms). libretexts.orgnumberanalytics.com

A significant principle in ligand design is the chelate effect, which describes the enhanced stability of a complex containing a polydentate ligand compared to a complex with an equivalent number of analogous monodentate ligands. libretexts.org This increased stability is due to favorable thermodynamic factors; breaking the multiple bonds of a chelating ligand is enthalpically and entropically less favorable than breaking single bonds of separate monodentate ligands. libretexts.orgcsbsju.edu For instance, bidentate ligands like ethylenediamine (B42938) form a stable five-membered ring with a metal center, making the complex more robust. numberanalytics.comontosight.ai

The geometry of the resulting chelate ring is influenced by the "bite angle," the angle formed between the two donor atoms and the central metal (e.g., P-Pd-P angle in a phosphine (B1218219) complex). libretexts.orgcsbsju.edu Different ligands possess distinct natural bite angles, which can enforce specific coordination geometries on the metal center, thereby influencing the complex's reactivity and selectivity in catalytic processes. libretexts.orglibretexts.orgcsbsju.edu

Ancillary ligands, those that remain coordinated to the metal center throughout a reaction, play a crucial role in modulating the properties of the palladium(II) ion. Their electronic and steric characteristics can be fine-tuned to optimize catalytic performance. acs.orgberkeley.edu

Electronic Effects: The electron-donating or electron-withdrawing nature of a ligand directly influences the electron density at the palladium center. chemrxiv.orgresearchgate.net

Electron-donating ligands , such as alkylphosphines, increase the electron density on the palladium. This can enhance the metal's nucleophilicity, which is beneficial for processes like oxidative addition in cross-coupling reactions. nih.gov

Electron-withdrawing ligands , often containing electronegative atoms or π-acceptor groups, decrease the electron density on the palladium. This can make the metal center more electrophilic and enhance the rate of other catalytic steps, such as migratory insertion or reductive elimination. berkeley.edu Studies have shown that for certain reactions, more electron-poor palladium complexes exhibit faster reaction rates. berkeley.edu

Steric Effects: The size and bulkiness of ligands create steric hindrance around the metal center, which can have several consequences:

It can promote the formation of specific, catalytically active species by preventing the aggregation of metal centers. nih.gov

It can influence the coordination number of the complex, potentially forcing a change from a typical square-planar geometry to a lower coordination number, which can in turn alter the electronic properties and accelerate key reaction steps like reductive elimination. chemrxiv.orgresearchgate.net

Steric bulk can also create a specific pocket around the active site, influencing the regioselectivity and stereoselectivity of a reaction by controlling how the substrate approaches the metal center. nih.gov However, excessive steric hindrance can also negatively impact catalytic performance by impeding substrate binding. acs.org

The interplay between these electronic and steric factors is complex and often synergistic. mdpi.com The optimal ligand is typically one that strikes the right balance to facilitate all steps of a catalytic cycle efficiently. nih.govchemrxiv.org

| Ligand Property | Effect on Palladium(II) Center | Consequence for Reactivity | Example Ligand Type |

| Electron-Donating | Increases electron density/nucleophilicity | Lowers activation energy for oxidative addition nih.gov | Alkylphosphines (e.g., P(t-Bu)₃) nih.gov |

| Electron-Withdrawing | Decreases electron density/electrophilicity | Can accelerate migratory insertion and reductive elimination berkeley.eduresearchgate.net | Ligands with fluoro-substituents, N-heterocyclic carbenes (NHCs) acs.orgberkeley.edu |

| Sterically Bulky | Creates steric hindrance | Can facilitate reductive elimination, promote lower coordination numbers nih.govchemrxiv.org | DavePhos, bulky phosphines nih.gov |

| Chelating (Polydentate) | Forms stable ring structures | Increases overall complex stability (Chelate Effect) numberanalytics.comontosight.ai | Ethylenediamine (en), 2,2′-bipyridine (bpy) ontosight.ainih.gov |

Formation and Stability of Palladium Dihydrate Coordination Compounds

Palladium(II) ions in aqueous solution exist as aqua complexes, where water molecules act as ligands. wikipedia.org The formation of these complexes and their subsequent reactions, such as ligand exchange and hydrolysis, are fundamental to the aqueous chemistry of palladium. daneshyari.comresearchgate.net The water molecules, both those directly coordinated and those present in the crystal lattice of solid-state compounds, play a vital role in the stability of these systems.

In aqueous solution, the palladium(II) ion is typically solvated by four water molecules in a square-planar geometry, forming the [Pd(H₂O)₄]²⁺ cation. wikipedia.org These coordinated water molecules, or aqua ligands, are not inert and can be exchanged for other ligands. The kinetics of these substitution reactions are generally fast, with palladium(II) aqua complexes being significantly more reactive than their platinum(II) analogs. capes.gov.brrsc.org For instance, aqua complexes are much more reactive in substitution reactions than the corresponding chloro complexes. rsc.org The mechanism for these ligand substitution reactions is typically associative, involving the formation of a five-coordinate intermediate. rsc.orgacs.org

Coordinated water molecules are more acidic than bulk water due to the polarizing effect of the Pd²⁺ cation. wikipedia.org This leads to hydrolysis reactions where the aqua ligand deprotonates to form a hydroxo complex:

[Pd(H₂O)₄]²⁺ ⇌ [Pd(H₂O)₃(OH)]⁺ + H⁺

This reaction makes aqueous solutions of palladium(II) salts acidic. wikipedia.orgresearchgate.net Further hydrolysis can occur, and under certain conditions, these hydroxo complexes can polymerize to form larger, polynuclear oxido- and hydroxido-bridged species. rsc.orgnih.govslu.se Studies have shown that this hydrolysis is enhanced at higher temperatures. researchgate.net For example, polynuclear complexes with an estimated size of around 1.0 nm³ and an approximate formula of [Pd₁₀O₄(OH)₈(H₂O)₁₂]⁴⁺ have been identified in acidic solutions. rsc.orgnih.gov

| Reaction Type | Reactants | Products | Key Findings |

| Hydrolysis | [Pd(H₂O)₄]²⁺ | [Pd(H₂O)₃(OH)]⁺ + H⁺ | The palladium ion is significantly hydrolyzed even in strongly acidic solutions (pH 1-1.5), and this is enhanced by increasing temperature. researchgate.net |

| Polymerization | [Pd(H₂O)₃(OH)]⁺ | Polynuclear oxido- and hydroxido-bridged complexes (e.g., [Pd₁₀O₄(OH)₈(H₂O)₁₂]⁴⁺) | Slow hydrolysis in acidic solution leads to polynuclear species with a core structure similar to solid palladium(II) oxide. rsc.orgnih.govslu.se |

| Ligand Exchange | [Pd(dien)(H₂O)]²⁺ + Nucleophile | [Pd(dien)(Nucleophile)]²⁺ + H₂O | Aqua complexes are significantly more reactive than corresponding chloro complexes. The reactions follow an associative mechanism. rsc.org |

In the crystal lattice, water molecules can act as hydrogen bond donors (via their O-H groups) and acceptors (via the lone pairs on the oxygen atom). They can form bridges between different complex molecules, linking them into one-, two-, or three-dimensional supramolecular architectures. nih.govresearchgate.net For example, water molecules can form hydrogen bonds with anionic counter-ions (like nitrates) or with functional groups on the organic ligands of the palladium complex, such as the N-H of an amine or the C=O of a carboxylate. mdpi.comnih.gov In some cases, layers of complex molecules are interspersed with layers of water, creating intricate H-bonding motifs that dictate the crystal packing. researchgate.net

The presence or absence of these hydrate (B1144303) waters can lead to the formation of different crystalline forms known as pseudopolymorphs. researchgate.net The stability of these hydrated crystals depends on the strength of the water's interactions within the lattice; in some metal-ion-associated hydrates, the water molecules are strongly bound and resistant to dehydration. nih.gov

Structural Diversity of Palladium(II) Coordination Geometries

As a d⁸ transition metal ion, palladium(II) strongly favors a square-planar coordination geometry. rsc.org This is the most common geometry observed in its complexes, including the simple aqua ion [Pd(H₂O)₄]²⁺. wikipedia.org However, palladium(II) exhibits remarkable structural diversity, and a variety of other coordination geometries can be achieved through the careful selection of ligands and reaction conditions. nih.govrsc.org

This diversity includes:

Distorted Square-Planar: Many "square-planar" complexes show some level of distortion from the ideal 90° bond angles due to the steric constraints of the ligands. rsc.org

Square-Pyramidal and Octahedral: While less common, five-coordinate (square-pyramidal or trigonal-bipyramidal) and six-coordinate (octahedral) geometries are known for palladium(II). ontosight.airsc.org Octahedral geometry can be stabilized by certain polydentate ligands that can wrap around the metal center. ontosight.ai

Multinuclear Assemblies: Ligands capable of bridging two or more metal centers can lead to the formation of polynuclear complexes, cages, and coordination polymers. nih.govrsc.org These structures can have complex three-dimensional architectures with unique properties, such as proton conductivity. nih.gov

The coordination mode of the ligands themselves can also be diverse. A ligand designed to be bidentate might, under certain conditions, bind in a monodentate (κ¹) or a bridging (μ) fashion, leading to different structural outcomes from the same set of components. nih.govresearchgate.net This highlights the dynamic interplay between the metal center and its ligand sphere in determining the final structure.

| Complex/System | Ligand(s) | Coordination Geometry | Reference |

| [Pd(H₂O)₄]²⁺ | Water (H₂O) | Square-Planar | wikipedia.org |

| [Pd(en)(H₂O)₂]²⁺ | Ethylenediamine (en), Water | Square-Planar | nih.gov |

| [Pd(bpma)(H₂O)]²⁺ | Bis(2-pyridylmethyl)amine (bpma), Water | Square-Planar | rsc.org |

| (DAF)Pd(OAc)₂ species | 4,5-diazafluoren-9-one (DAF), Acetate (B1210297) | Monomeric and Dimeric structures with bridging, chelating, and monodentate DAF | nih.gov |

| Group 10 metal complexes | Tetra-N-heterocyclic carbene (NHC) | Distorted Square-Planar | rsc.org |

| Multinuclear Pd(II) Assemblies | cis-blocked 90° Pd(II) acceptor, tetratopic donor | Multinuclear aggregates, cages | nih.gov |

| [PdCl₂(L¹)²] | N,N-diisopropylpicolinamide (L¹) | Distorted Square-Planar (ligand is monodentate) | researchgate.net |

| [PdCl₂L³] | N-tert-butylpicolinamide (L³) | Distorted Square-Planar (ligand is bidentate) | researchgate.net |

Prevalence and Distortions in Square Planar Palladium(II) Centers

The square planar geometry is the most common coordination environment for palladium(II) ions. However, ideal square planar geometry (D₄h symmetry) is often subject to distortions. These distortions can arise from several factors, including the electronic nature of the ligands, steric hindrance between ligands, and crystal packing forces.

Theoretical studies, such as those using density functional theory (DFT), have been employed to understand these distortions. For square-planar halide complexes of palladium(II) like [PdCl₄]²⁻ and [PdBr₄]²⁻, DFT calculations predict that electronic excitation can lead to a non-totally symmetric distortion, resulting in unequal bond lengths for perpendicular metal-ligand bonds (a shift to D₂h symmetry). cdnsciencepub.comcdnsciencepub.com For example, in the excited state of PdCl₄²⁻, calculated bond length changes can be as significant as 0.15 Å and 0.05 Å. cdnsciencepub.com These theoretical findings align with experimental data from single-crystal luminescence spectra, confirming that such distortions are an intrinsic molecular property of these complexes. cdnsciencepub.comcdnsciencepub.com

In complexes with bidentate or polydentate ligands, the constraints of the ligand backbone can enforce significant deviations from an ideal square plane. For instance, in palladium(II) complexes with P,O-bidentate hybrid ligands, the palladium atom displays a distorted square-planar configuration. iucr.org The size of the resulting metallacycle influences the bond angles around the palladium center; a five-membered ring can result in different bond angles compared to a six-membered ring. iucr.org

Furthermore, chiral ligands can induce chiral distortions in the square planar system. Salicylidenimine palladium(II) complexes, for example, can adopt "step" and "bowl" arrangements, which are distortions from the ideal planar structure. nih.gov When the ligands themselves are chiral, they can dictate a specific chiral distortion (Δ or Λ configuration) in the Pd(O,N)₂ unit. nih.gov

Table 1: Calculated Bond Length Changes in Distorted Square-Planar Palladium(II) Halide Complexes

| Complex Ion | Predicted Distortion Symmetry | Calculated Bond Length Change (Å) | Reference |

|---|---|---|---|

| PdCl₄²⁻ | D₂h | 0.15 and 0.05 | cdnsciencepub.com |

| PdBr₄²⁻ | D₂h | 0.11 and 0.00 | cdnsciencepub.com |

Isomerism and Stereochemical Considerations in Dihydrate Complexes

The coordination chemistry of palladium(II), including its aqua complexes, is rich with various forms of isomerism. The square planar arrangement allows for geometric (cis-trans) isomerism, and the use of ambidentate or chiral ligands introduces linkage and stereoisomerism.

Geometric and Linkage Isomerism Cis-trans isomerism is common in square planar complexes of the type [PdA₂B₂]. The relative positioning of ligands A and B can profoundly affect the complex's properties and reactivity. For example, solid-state reactions of palladium(II) chloride with imidazole (B134444) can produce trans-[PdCl₂(Him)₂], while the platinum analogue forms the cis-isomer. rsc.org

Linkage isomerism occurs when a ligand can bind to the metal center through two or more different donor atoms. libretexts.org A classic example is the thiocyanate (B1210189) ion (SCN⁻), which can coordinate through either the sulfur atom (thiocyanato) or the nitrogen atom (isothiocyanato). Palladium complexes of the type [Pd(C₆H₅)₂(SCN)₂] and [Pd(C₆H₅)₂(NCS)₂] are linkage isomers, differing only in which atom of the SCN⁻ ligand is bonded to the palladium. doubtnut.com The choice of solvent can sometimes influence the binding mode of an ambidentate ligand. libretexts.org

Stereoisomerism When chiral ligands are coordinated to a palladium(II) center, diastereomers and enantiomers can be formed. For example, the reaction of palladium(II) acetate with proline and its homologues yields square planar bis-chelated complexes. mdpi.com Due to the inherent chirality of these amino acids, different stereoisomers (cis and trans) can be synthesized, each with distinct structural characteristics confirmed by X-ray crystallography. mdpi.com Similarly, palladium(II) complexes with R₂edda-derived ligands can form multiple diastereoisomers—(R,R), (S,S), and (R,S)—due to the creation of chiral centers on the coordinated nitrogen atoms upon complexation. core.ac.uk The specific isomers obtained can be a mixture or a single diastereomer, which can often be identified using NMR spectroscopy. core.ac.uk

Hydrate isomers, a type of ionization isomerism, are also relevant. In these cases, water molecules can exchange with ligands between the inner coordination sphere and the outer crystal lattice. libretexts.org For a complex like [Pd(L)ₓ(H₂O)ᵧ]Z, an isomer could exist where a water molecule has moved to the outside of the coordination sphere and an anion Z has moved in. The aqua ligand [H₂O] is a key component in the chemistry of palladium dihydrate complexes, and its presence in the coordination sphere is central to their reactivity, such as in the hydrolysis of peptides. kuleuven.be